Avizafone (lysyl, peptido-aminobenzophenone diazepam pro-drug) is a water-soluble peptide prodrug of the benzodiazepine drug, diazepam. [, ] It is designed to overcome the limitations of diazepam's poor water solubility, particularly in the context of intranasal delivery for rapid treatment of seizure emergencies. [, , , , ] Avizafone is rapidly hydrolyzed to diazepam in vivo by enzymes such as human aminopeptidase B. [, , ]
The primary chemical reaction involving avizafone is its enzymatic hydrolysis to diazepam. [, , ] This conversion is typically catalyzed by enzymes like Aspergillus oryzae protease or human aminopeptidase B. [, , , , , , ] The specific peptide bond cleaved during this hydrolysis reaction and the kinetic parameters (Km and Vmax) depend on the enzyme used. [, , , , , ] Further research on the reaction kinetics, potential side reactions, and the influence of factors like pH and temperature on the hydrolysis process is crucial for optimizing its use.
Avizafone itself doesn't possess inherent pharmacological activity. [] Its mechanism of action relies on the rapid enzymatic conversion to diazepam in vivo. [, , ] After intranasal administration, avizafone, co-administered with a converting enzyme, is rapidly hydrolyzed to diazepam. [, ] This locally generated diazepam then traverses the nasal mucosa and enters systemic circulation, exerting its anticonvulsant effects. [, ]
The defining physical property of avizafone is its high water solubility, contrasting with the poor solubility of diazepam. [, , ] This characteristic allows for the formulation of aqueous solutions suitable for intranasal administration. [, , , , ] Specific data regarding other physical and chemical properties, such as melting point, boiling point, logP, and pKa, are not provided in the literature.
The primary application of avizafone in scientific research is in the development of novel drug delivery systems, specifically for intranasal administration of diazepam. [, , , , ] Its high water solubility allows for the preparation of supersaturated diazepam solutions upon enzymatic conversion, enhancing diazepam's absorption across the nasal mucosa. [, , , , , ] This approach aims to achieve rapid therapeutic levels of diazepam for the acute management of seizure emergencies like status epilepticus. [, , , , ]
Studies have demonstrated enhanced diazepam absorption and bioavailability in rats following intranasal administration of avizafone with human aminopeptidase B. [, ] Furthermore, research indicates that co-lyophilizing avizafone with human aminopeptidase B significantly improves the enzyme's stability, a crucial factor for its potential use in a pharmaceutical product. []
Beyond intranasal delivery, research also explores the use of avizafone in auto-injector formulations for intramuscular administration as part of a multi-drug treatment regimen for organophosphate poisoning. [, , , ] In this context, avizafone serves as a rapidly acting anticonvulsant, alongside other antidotes like atropine and pralidoxime. [, , , ]
CAS No.: 68929-06-6
CAS No.: 61389-70-6
CAS No.: 910028-78-3
CAS No.: 18433-30-2
CAS No.: 1344-96-3
CAS No.: 21105-15-7